N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide is a compound that features a benzimidazole ring fused to a propyl chain, which is further connected to a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Attachment of the propyl chain: The benzimidazole ring is then alkylated using a suitable propylating agent such as 1-bromopropane in the presence of a base like potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the propylated benzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the sulfonamide group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzimidazole and sulfonamide derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiparasitic agent.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of key enzymes and proteins disrupts essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide is unique due to its specific structural features that confer distinct biological activities. The presence of the propyl chain and the benzenesulfonamide group enhances its binding affinity and specificity towards certain molecular targets compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,13-7-2-1-3-8-13)17-12-6-11-16-18-14-9-4-5-10-15(14)19-16/h1-5,7-10,17H,6,11-12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFBZANMXOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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